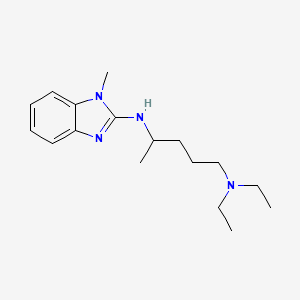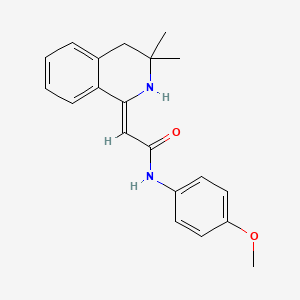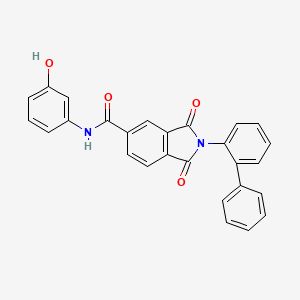
2-(1-piperidinyl)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-propanol
Übersicht
Beschreibung
2-(1-piperidinyl)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-propanol is a chemical compound that belongs to the class of beta-adrenergic receptor blockers. It is commonly known as Pindolol. Pindolol has been widely used in scientific research to study the mechanism of action of beta-blockers and their potential applications in the treatment of various diseases.
Wirkmechanismus
Pindolol acts as a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 adrenergic receptors. It works by reducing the activity of the sympathetic nervous system, which controls heart rate, blood pressure, and other physiological responses. By blocking the beta-adrenergic receptors, Pindolol reduces the effects of adrenaline and other stress hormones, which can help to reduce heart rate and blood pressure.
Biochemical and Physiological Effects:
Pindolol has several biochemical and physiological effects, including reducing heart rate, decreasing blood pressure, and reducing the risk of arrhythmias. It can also improve cardiac function and reduce the risk of heart failure. Pindolol has been shown to have a favorable safety profile and is generally well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
Pindolol has several advantages for use in lab experiments, including its well-established safety profile, availability, and low cost. However, it also has some limitations, including its non-selective nature, which can lead to unwanted side effects in some cases. Additionally, Pindolol may not be suitable for use in certain types of experiments, such as those involving highly specific beta-adrenergic receptors.
Zukünftige Richtungen
There are several future directions for research on Pindolol, including exploring its potential use in the treatment of anxiety disorders and depression. Additionally, further research is needed to better understand the mechanism of action of beta-blockers and their potential applications in the treatment of various diseases. Finally, there is a need for more research on the safety and efficacy of Pindolol in different patient populations, including elderly patients and those with comorbidities.
Wissenschaftliche Forschungsanwendungen
Pindolol has been widely used in scientific research to study the mechanism of action of beta-blockers and their potential applications in the treatment of various diseases. It has been shown to have potential therapeutic effects in the treatment of hypertension, angina, and heart failure. Pindolol has also been studied for its potential use in the treatment of anxiety disorders and depression.
Eigenschaften
IUPAC Name |
2-piperidin-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-14(19-11-5-2-6-12-19)18(20)17-10-9-15-7-3-4-8-16(15)13-17/h9-10,13-14,18,20H,2-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUELEOXXLSELNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC2=C(CCCC2)C=C1)O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874658.png)
![N'-(1-methyl-2-phenylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3874665.png)
![3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide](/img/structure/B3874668.png)


![4-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]morpholine](/img/structure/B3874690.png)
![4-methoxyphenyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3874696.png)



![2-(2-chloro-5-nitrobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3874746.png)
![2-imino-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B3874757.png)
![2-(2,5-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3874760.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3874767.png)